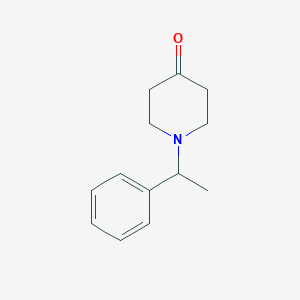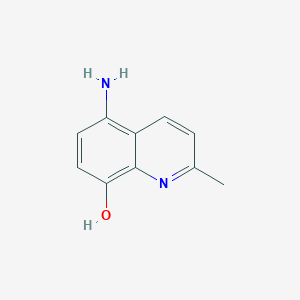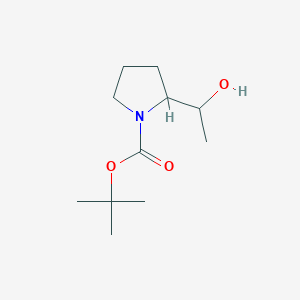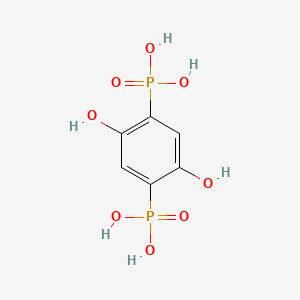
2,5-Dihydroxy-1,4-benzenediphosphonic acid
描述
2,5-Dihydroxy-1,4-benzenediphosphonic acid is an organic compound with the molecular formula C6H8O8P2 and a molecular weight of 270.07 g/mol . It is characterized by the presence of two hydroxyl groups and two phosphonic acid groups attached to a benzene ring. This compound is known for its ability to form stable complexes with metal ions, making it a valuable chelating agent .
作用机制
Target of Action
Phosphonic acids are known to interact with various metal ions, suggesting that this compound may target metal-containing enzymes or proteins .
Mode of Action
It’s known that phosphonic acids can form stable complexes with metal ions . This suggests that 2,5-Dihydroxy-1,4-benzenediphosphonic acid might interact with its targets by chelating metal ions, potentially altering the function of metal-dependent enzymes or proteins.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 7441±700 °C and a density of 214±01 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of metal ions in the environment could affect the compound’s ability to chelate these ions and subsequently influence its mode of action .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,5-Dihydroxy-1,4-benzenediphosphonic acid involves the reaction of hydroquinone with phosphorous acid and phosphoric acid under controlled conditions . The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 2,5-Dihydroxy-1,4-benzenediphosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phosphonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of bases or acids to facilitate the substitution process.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phosphonic acid derivatives.
科学研究应用
2,5-Dihydroxy-1,4-benzenediphosphonic acid has a wide range of applications in scientific research:
相似化合物的比较
1,2-Dihydroxybenzene (Catechol): Similar in structure but lacks phosphonic acid groups.
1,4-Dihydroxybenzene (Hydroquinone): Similar in structure but lacks phosphonic acid groups.
2,5-Dihydroxy-1,4-benzoquinone: Contains quinone groups instead of phosphonic acid groups.
Uniqueness: 2,5-Dihydroxy-1,4-benzenediphosphonic acid is unique due to the presence of both hydroxyl and phosphonic acid groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its analogs .
属性
IUPAC Name |
(2,5-dihydroxy-4-phosphonophenyl)phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8P2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2,7-8H,(H2,9,10,11)(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQKJCSMVDNOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1P(=O)(O)O)O)P(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


AMINE](/img/structure/B3166988.png)
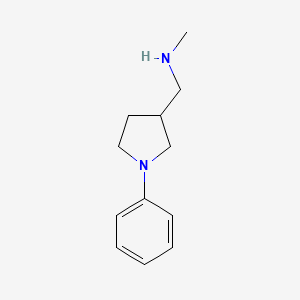

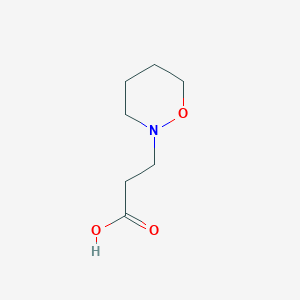
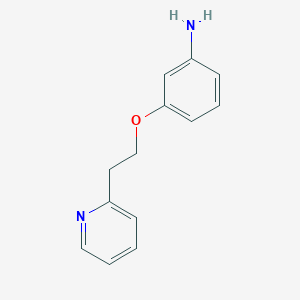
![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B3167014.png)
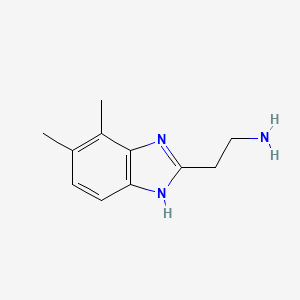
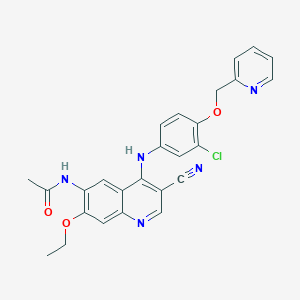
![butyl(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B3167033.png)

